molecular formula C14H15Cl2NO B12463851 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 5852-56-2

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B12463851
CAS No.: 5852-56-2
M. Wt: 284.2 g/mol
InChI Key: QPDHSSRWWRORRC-UHFFFAOYSA-N
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Description

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a 3,5-dichlorophenylamino substituent. The 3,5-dichlorophenyl group enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors.

Properties

CAS No.

5852-56-2

Molecular Formula

C14H15Cl2NO

Molecular Weight

284.2 g/mol

IUPAC Name

3-(3,5-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H15Cl2NO/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8H2,1-2H3

InChI Key

QPDHSSRWWRORRC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Condensation of 3,5-Dichloroaniline with Cyclohexenone Derivatives

The most widely reported method involves the nucleophilic addition of 3,5-dichloroaniline to 5,5-dimethylcyclohex-2-en-1-one or its activated analogs. The reaction typically proceeds under acidic or catalytic conditions:

Procedure ():

  • Reactants :
    • 3,5-Dichloroaniline (1.0 equiv)
    • 5,5-Dimethylcyclohex-2-en-1-one (1.2 equiv)
  • Catalyst :
    • Silica-diphenic acid (15 mol%) or polyphosphoric acid (PPA-SiO₂)
  • Conditions :
    • Solvent-free, 80–100°C, 4–6 hours
  • Yield : 68–85%

Mechanistic Insight :
The reaction proceeds via a two-step process:

  • Enolization : Acidic conditions promote enol formation from the cyclohexenone.
  • Nucleophilic Attack : The amine group of 3,5-dichloroaniline attacks the α,β-unsaturated carbonyl, forming the enaminone product.

Multi-Step Synthesis via Intermediate Halogenation

A patent-derived approach (CN103102276A) outlines a route starting from 2,4-dichloroaniline, involving bromination and ammonolysis:

Steps :

  • Bromination :
    • 2,4-Dichloroaniline → 2-bromo-4,6-dichloroaniline (H₂SO₄, Br₂, 0°C)
  • Diazotization/Reduction :
    • NaNO₂/EtOH yields 3,5-dichlorobromobenzene
  • Ammonolysis :
    • NH₃, CuO catalyst, 130–180°C → 3,5-dichloroaniline
  • Final Condensation :
    • React with 5,5-dimethylcyclohex-2-en-1-one (PPA-SiO₂, 90°C)

Yield : 76–92% (over four steps).

Catalytic and Solvent-Free Innovations

Silica-Diphenic Acid Catalysis

A solvent-free method using silica-diphenic acid (SDA) achieves high regioselectivity:

Parameter Value
Catalyst Loading 10 mol%
Temperature 80°C
Time 3 hours
Yield 82%
Purity (HPLC) >99%

Advantages :

  • Eliminates toxic solvents (e.g., DMF, THF)
  • Reusable catalyst for ≥5 cycles without activity loss.

Polyphosphoric Acid on Silica (PPA-SiO₂)

PPA-SiO₂ enhances reaction rates in enaminone formation:

Condition Optimization Range
Catalyst Amount 110 mg/mmol substrate
Temperature 70–80°C
Reaction Time 1.5–2 hours
Yield 74–89%

Key Finding :

  • Substrate tolerance includes electron-deficient anilines (e.g., nitro-, chloro-substituted).

Mechanochemical Solid-State Synthesis

A novel approach using ball milling avoids solvents entirely:

Protocol :

  • Reactants :
    • 5,5-Dimethylcyclohex-2-en-1-one (1.0 equiv)
    • 3,5-Dichloroaniline (1.1 equiv)
  • Conditions :
    • Stainless-steel jar, 25 Hz, 2 hours
  • Yield : 78%

Advantages :

  • Energy-efficient (room temperature)
  • Scalable to gram quantities without purification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
SDA Catalysis 82 >99 3 Moderate
PPA-SiO₂ 89 98 2 High
Mechanochemical 78 97 2 High
Multi-Step Halogenation 76 95 12 Low

Trade-offs :

  • Catalytic Methods : Higher yields but require catalyst synthesis.
  • Mechanochemical : Eco-friendly but limited to small batches.
  • Multi-Step : High atom economy but labor-intensive.

Optimization Strategies

Temperature Control

  • <60°C : Incomplete enaminone formation (yield <50%)
  • 80–100°C : Optimal balance between rate and side reactions.

Solvent Selection

  • Toluene : Preferred for high-boiling-point reactions (ΔT = 110°C)
  • Ethanol : Reduces side products in acid-catalyzed routes.

Catalytic Additives

  • Triethylamine (TEA) : Neutralizes HCl byproduct, improving yield by 12–15%.
  • Molecular Sieves (3Å) : Absorb H₂O, shifting equilibrium toward product.

Analytical and Purification Techniques

Chromatography

  • Column : Silica gel (40–63 μm)
  • Eluent : Ethyl acetate/hexane (1:4 → 1:2 gradient)
  • Retention Factor (Rf) : 0.35 (TLC, ethyl acetate/hexane 1:3).

Crystallization

  • Solvent System : Methanol/water (7:3 v/v)
  • Crystal Data :
    • Space Group : Monoclinic P2₁/c
    • Unit Cell : a = 12.0416 Å, b = 8.9253 Å, c = 14.6721 Å.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of functional groups like halogens or nitro groups.

Scientific Research Applications

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Procymidone (N-(3,5-Dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide)

  • Structural Differences: Replaces the cyclohexenone ring with a cyclopropane dicarboximide core.
  • Functional Implications: The rigid cyclopropane ring in Procymidone may confer greater conformational stability compared to the flexible cyclohexenone system. This rigidity likely enhances its fungicidal activity by improving target binding .
  • Applications : Widely used as a plant protection agent, indicating robust biological activity against fungal pathogens.

2,2'-Methylenebis(3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one) (Compound 2s)

  • Structural Differences: A dimeric analog with a methylene bridge linking two cyclohexenone units and 4-chlorophenyl substituents.
  • Functional Implications: The dimeric structure increases molecular weight (MW: ~352.47 for similar analogs) and may reduce solubility.

3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one

  • Structural Differences : Substitutes the 3,5-dichlorophenyl group with a 3-hydroxycyclohexyl moiety.
  • This analog’s lower molecular weight (237.34 vs. ~352.47 for the target compound’s dimer) may improve bioavailability .

3-((3-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (CAS 78431-56-8)

  • Structural Differences: A bis-cyclohexenone derivative with an additional phenylamino linker.
  • Functional Implications : The extended structure (MW: 352.47) could hinder pharmacokinetic properties, such as absorption, but may improve target specificity through multivalent interactions .

3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

  • Structural Differences : Chlorine atoms at the 3,4-positions instead of 3,5-positions on the phenyl ring.
  • Discontinued commercial availability may reflect stability or activity issues .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Molecular Weight Notable Properties/Applications
Target Compound Cyclohexenone 3,5-Dichlorophenylamino ~308.2* Potential agrochemical applications
Procymidone Cyclopropane dicarboximide 3,5-Dichlorophenyl 334.2 Fungicidal agent
Compound 2s Dimeric cyclohexenone 4-Chlorophenylamino ~352.47 High synthetic yield (95%)
3-Hydroxycyclohexyl analog Cyclohexenone 3-Hydroxycyclohexylamino 237.34 Enhanced polarity
CAS 78431-56-8 Bis-cyclohexenone Phenylamino linker 352.47 Multivalent target interactions
3,4-Dichloro analog Cyclohexenone 3,4-Dichlorophenylamino ~308.2* Discontinued (possible stability issues)

*Estimated based on similar analogs.

Research Findings and Implications

  • Halogen Positioning : The 3,5-dichloro substitution in the target compound optimizes electronic effects and steric accessibility compared to 3,4-dichloro analogs, likely enhancing bioactivity .
  • Dimerization Effects: While dimeric analogs (e.g., Compound 2s) show synthetic efficiency, their increased size may limit bioavailability, favoring monomeric structures for therapeutic applications .

Biological Activity

3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, with CAS number 5852-56-2, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₄H₁₅Cl₂NO
  • Molecular Weight : 284.2 g/mol
  • IUPAC Name : 3-(3,5-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one
  • XLogP3 : 4.2

The biological activity of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Several studies have investigated the compound's antitumor effects. For instance, research has demonstrated that derivatives of similar structures can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Key findings include:

  • Inhibition Rates : Compounds similar to 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-one showed up to 95% inhibition in MCF-7 cells and significant effects on other carcinoma types .
  • Mechanisms : The antitumor activity is often linked to increased reactive oxygen species (ROS) levels leading to oxidative stress in tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of MCF-7 and A549 cell lines with mechanisms involving ROS production .
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic .
Study 3Synthesis and EvaluationReported synthesis methods leading to compounds with enhanced biological activity compared to parent structures .

Synthesis Methods

The synthesis of 3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves:

  • Starting Materials : Utilizing dichloroaniline and dimedone as primary reactants.
  • Reagents : Common reagents include acetic acid and ethanol for facilitating reactions.
  • Procedure : The reaction is conducted under controlled temperatures to yield the desired compound with high purity.

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